molecular formula C11H21N3O B13309608 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol

Cat. No.: B13309608
M. Wt: 211.30 g/mol
InChI Key: SCSHEVGCRLIMSQ-UHFFFAOYSA-N
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Description

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H21N3O/c1-9(5-4-6-15)12-7-11-8-13-14(3)10(11)2/h8-9,12,15H,4-7H2,1-3H3

InChI Key

SCSHEVGCRLIMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(C)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts or reagents like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of a pyrazole ring with an amino alcohol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol , a derivative of pyrazole, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is C11H18N4C_{11}H_{18}N_4, with a molecular weight of approximately 218.29 g/mol. The structure features a pentanol chain linked to a pyrazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol exhibit significant antibacterial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli134.9 mg/L
Compound BS. aureus168.7 mg/L
Compound CC. freundii168.7 mg/L

This table summarizes findings from a study where various pyrazole derivatives were evaluated for their antibacterial efficacy .

The mechanism by which these compounds exert their antibacterial effects is primarily through inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the active sites of bacterial proteins are effectively targeted by these compounds, leading to their bactericidal action .

Study on Antimicrobial Efficacy

In a comprehensive study published in the journal Pharmacology, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial properties. Among these, one compound demonstrated a strong inhibitory effect against multiple strains of bacteria, confirming the potential of pyrazole derivatives as antimicrobial agents .

Evaluation of Toxicity

Another significant aspect of the research involved assessing the toxicity profiles of these compounds. The study revealed that while exhibiting strong antibacterial activity, some derivatives maintained low toxicity levels in mammalian cell lines, suggesting their potential for therapeutic applications .

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